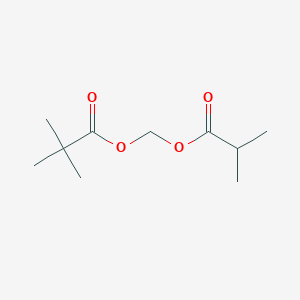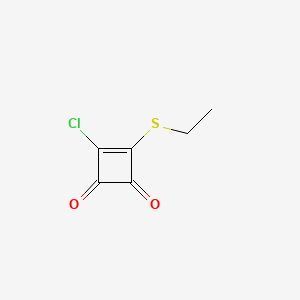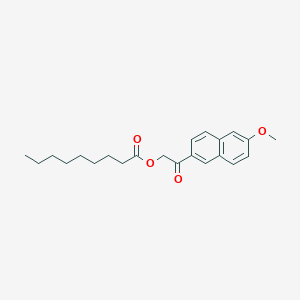
N',N'-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid is a chemical compound with the molecular formula C6H18N4This compound is a colorless, oily liquid that is soluble in polar solvents and has a fishy, ammoniacal odor . It is used in various applications, including as a chelating agent and in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine can be synthesized through the reaction of ethylenediamine with ethylene oxide or ethylene dichloride. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide . The reaction can be represented as follows:
C2H4(NH2)2+2C2H4O→C6H18N4
Industrial Production Methods
In industrial settings, N’,N’-bis(2-aminoethyl)ethane-1,2-diamine is produced by the reaction of ethylenediamine with ethylene dichloride in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to increase the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides such as chloroform or bromoform are used in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines.
Aplicaciones Científicas De Investigación
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and protein structures.
Medicine: Investigated for its potential use in treating diseases such as Wilson’s disease due to its copper-chelating properties.
Industry: Utilized in the production of epoxy resins and as a curing agent for adhesives .
Mecanismo De Acción
The mechanism of action of N’,N’-bis(2-aminoethyl)ethane-1,2-diamine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes. For example, it inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency . This chelation process is crucial in its application for treating diseases like Wilson’s disease, where excess copper needs to be removed from the body .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups.
Diethylenetriamine: Contains three amino groups and is structurally similar but has different properties.
Tetraethylenepentamine: Contains five amino groups and is used in similar applications.
Uniqueness
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful as a chelating agent in various applications, including medicine and industry .
Propiedades
Número CAS |
138145-64-9 |
|---|---|
Fórmula molecular |
C6H21Cl3N4O12 |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
N',N'-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid |
InChI |
InChI=1S/C6H18N4.3ClHO4/c7-1-4-10(5-2-8)6-3-9;3*2-1(3,4)5/h1-9H2;3*(H,2,3,4,5) |
Clave InChI |
NLGXAYBVGOAKPA-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCN)CCN)N.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




dimethylsilane](/img/structure/B14280037.png)

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)

![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)


![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)




